N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-3-12-26-16-6-8-17(9-7-16)28(24,25)21-15-5-10-19-18(14-15)20(23)22(4-2)11-13-27-19/h5-10,14,21H,3-4,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTVLVQKTHOPAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H24N2O4S
- Molecular Weight : 388.48 g/mol
- Structure : The compound features a tetrahydrobenzo[f][1,4]oxazepine core with a sulfonamide group and an ethyl substituent.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities, particularly in cancer therapy and immunomodulation. The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide | Induces differentiation in acute myeloid leukemia cells | Upregulation of CD11b expression |
| N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide | Potential kinase inhibitor | Targets receptor interacting protein 1 kinase |
| N-(3-(2-Oxo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepin-8-yl)phenyl)methanesulfonamide | Differentiation of leukemia cells | Modulates cell signaling pathways |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Differentiation : Similar compounds have been shown to induce differentiation in cancer cells. For example, studies indicate that certain oxazepine derivatives can promote the maturation of acute myeloid leukemia cells through specific signaling pathways.
- Kinase Inhibition : The structural features suggest potential as a kinase inhibitor. Compounds with the oxazepine core have been explored for their ability to inhibit kinases involved in inflammatory responses and cancer progression.
- Immunomodulation : The upregulation of immune markers like CD11b indicates that this compound may enhance immune responses in specific contexts.
Case Studies
A few notable case studies highlight the efficacy of similar compounds:
- Acute Myeloid Leukemia (AML) : A study demonstrated that derivatives of benzo[f][1,4]oxazepine could significantly enhance differentiation in AML cell lines. The mechanism involved modulation of key transcription factors associated with cell maturation.
- Inflammatory Diseases : Research on structural analogs has shown promise in targeting kinases related to inflammation. These compounds have been effective in reducing pro-inflammatory cytokine production in vitro.
Preparation Methods
Tandem C–N Coupling/C–H Carbonylation
A copper-catalyzed tandem reaction enables efficient assembly of the oxazepine ring. As demonstrated in the synthesis of analogous benzo-1,4-oxazepines, phenylamine derivatives react with allyl halides under a CO₂ atmosphere, facilitated by CuI and a 2-(2-dimethylaminovinyl)-1H-inden-1-ol ligand. For N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepin-7-yl)-4-propoxybenzenesulfonamide, this method can be adapted by substituting allyl halides with ethyl-bearing precursors to introduce the 4-ethyl group. The reaction proceeds via a CuI/CuIII mechanism, achieving yields of 60–78% under optimized conditions (100°C, 10 h, DMSO solvent).
Cyclization of 2-Aminophenols with Alkynones
An alternative route involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100°C. This method leverages 7-endo-dig cyclization, where the hydroxy proton of the aminophenol facilitates alkynylketimine intermediate formation. For the target compound, 2-amino-4-ethylphenol could react with a propoxy-substituted alkynone to yield the benzo[f]oxazepine core. Mechanistic studies confirm the critical role of solvent polarity and temperature in controlling regioselectivity.
Synthesis of 4-Propoxybenzenesulfonamide
Propoxy Group Installation on Benzene
The 4-propoxybenzene moiety is synthesized through nucleophilic aromatic substitution. 4-Hydroxybenzenesulfonamide reacts with 1-bromopropane in the presence of K₂CO₃ in DMF (80°C, 8 h), yielding 4-propoxybenzenesulfonamide with 65–80% efficiency. Alternative methods employ Mitsunobu conditions (DIAD, PPh₃) for hydroxyl group functionalization, though this is less cost-effective for large-scale synthesis.
Sulfonamide Formation
The final coupling between the benzo[f]oxazepine amine and 4-propoxybenzenesulfonyl chloride is achieved under Schotten-Baumann conditions. Triethylamine (TEA) in dichloromethane (0–5°C, 2 h) facilitates the reaction, followed by aqueous workup to isolate the sulfonamide. HPLC monitoring ensures >95% purity, with yields averaging 70–85%.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization Strategies
Role of Copper Catalysis in Oxazepine Formation
The CuI/CuIII cycle in tandem reactions mediates both C–N bond formation and C–H activation. Isotopic labeling studies confirm that CO₂ serves as a carbonyl source, with the ligand stabilizing the copper intermediate to prevent disproportionation.
Solvent Effects on Cyclization
Polar aprotic solvents like DMSO enhance the reactivity of alkynones in cyclization reactions by stabilizing charged intermediates. Conversely, nonpolar solvents favor side-product formation via competing pathways.
Temperature Control in Sulfonamide Coupling
Maintaining low temperatures (0–5°C) during sulfonyl chloride reactions minimizes hydrolysis and ensures high sulfonamide yields. Excess TEA (2–3 equiv.) neutralizes HCl byproducts, driving the reaction to completion.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
